ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Catalog No.
S871345
CAS No.
365997-34-8
M.F
C14H24N4O4
M. Wt
312.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl...

CAS Number

365997-34-8

Product Name

ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

IUPAC Name

ethyl (1S,3R,4S)-4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

InChI

InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11+/m0/s1

InChI Key

OWOOGVCCMVDZAA-GARJFASQSA-N

SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N=[N+]=[N-]

Synthesis of Oxadiazole Derivatives

Scientific Field: Organic Synthesis

Application Summary: The compound is utilized in the synthesis of oxadiazole derivatives containing a cyclohexanediamine moiety. These derivatives are of interest due to their potential pharmacological activities.

Methods of Application: The synthesis involves the reaction of the compound with hydrazonoyl halides under suitable conditions to form the corresponding oxadiazole derivatives through cyclization.

Results Summary: The expected results would be the formation of oxadiazole compounds with high yields. The synthesized compounds would then be characterized by NMR, IR, and mass spectrometry to confirm their structures .

  • Ethyl (1S,3R,4S)-4-azido-3-({(tert-butoxy)carbonyl}amino)cyclohexane-1-carboxylate is an organic molecule with the chemical formula C₁₄H₂₄N₄O₄ and a molecular weight of 312.37 g/mol [].
  • Due to limited information, its origin and specific significance in scientific research are unclear. However, its structure suggests it might be a precursor or byproduct in the synthesis of more complex molecules.

Molecular Structure Analysis

The key features of the molecule include:

  • A cyclohexane ring with three stereocenters designated as (1S), (3R), and (4S). This specific configuration is crucial for proper functioning in any targeted biological processes [].
  • An ester group with an ethyl group attached. Ester groups are susceptible to hydrolysis, potentially allowing for controlled release of a molecule.
  • An azide group (-N₃) which can be reactive and participate in various chemical transformations [].
  • A tert-butoxycarbonyl (Boc) protecting group, commonly used to protect amines during synthesis and later cleaved to reveal the free amine functionality.

Chemical Reactions Analysis

  • Hydrolysis of the ester group: This could cleave the ester bond, releasing ethanol and a carboxylic acid derivative.
  • Staudinger reduction: The azide group can be converted to a primary amine through a Staudinger reduction using phosphine reagents [].
  • Boc deprotection: Treatment with acidic or basic conditions can remove the Boc protecting group, revealing a free amine.

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties like melting point, boiling point, and solubility are not available for this compound.

No information exists regarding a specific mechanism of action for this compound.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Be familiar with general laboratory safety procedures.

XLogP3

3

Wikipedia

Ethyl (1S,3R,4S)-4-azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate

Dates

Modify: 2023-08-16

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